Indole-propylamine

Vue d'ensemble

Description

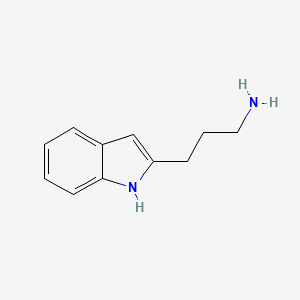

Indole-propylamine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Applications

Indole-propylamine serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. Notably, it acts as a ligand in coordination chemistry, which is crucial for developing new materials and catalysts.

Indole derivatives, including this compound, exhibit significant biological activities. Research indicates that these compounds possess antimicrobial, antiviral, and anticancer properties. The compound is being explored for its potential effects on various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of indole derivatives against several bacterial strains. The results indicated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

| Compound | Activity Type | MIC (µM) |

|---|---|---|

| This compound | Antibacterial | ≤ 0.28 |

| Indole-3-Carboxamide | Antifungal | 6.6 |

| Polyamine Conjugates | Broad-spectrum | Varies |

Medical Applications

The therapeutic potential of this compound is being actively researched in the context of treating various diseases. Its ability to interact with biological targets makes it a candidate for addressing conditions such as neurodegenerative disorders and cancer.

Case Study: Neuroprotective Properties

Research has demonstrated that indole derivatives can exhibit neuroprotective effects by scavenging free radicals and reducing oxidative stress. For instance, indole-3-propionamide has shown promise in protecting neuronal cells from damage associated with Alzheimer's disease .

Table 3: Therapeutic Potential of Indole Derivatives

| Condition | Compound | Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | Indole-3-Propionamide | Free radical scavenging |

| Cancer | This compound | Apoptosis induction |

| Inflammatory Disorders | Various Indole Derivatives | Anti-inflammatory effects |

Industrial Applications

In industry, indole derivatives are utilized in the production of dyes, pigments, and agrochemicals. Their structural versatility allows them to be modified for specific applications, enhancing their utility in various manufacturing processes.

Table 4: Industrial Uses of Indole Derivatives

| Application | Compound | Use Case |

|---|---|---|

| Dyes | Indole-Based Compounds | Textile industry |

| Agrochemicals | Various Indoles | Crop protection |

| Pigments | Indole Derivatives | Paints and coatings |

Propriétés

Formule moléculaire |

C11H14N2 |

|---|---|

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

3-(1H-indol-2-yl)propan-1-amine |

InChI |

InChI=1S/C11H14N2/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8,13H,3,5,7,12H2 |

Clé InChI |

XAQUSBPFEGTFOK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C(N2)CCCN |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.